Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate typically involves multiple steps. One common method includes the use of a spirocyclic scaffold, which can be constructed through reactions such as Prins cyclization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the synthetic routes used in laboratory settings. This includes scaling up reactions, improving yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, palladium diacetate, and potassium carbonate. Reaction conditions often involve solvents like tetrahydrofuran and N,N-dimethylformamide, with temperatures ranging from room temperature to 60°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
- Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of the 4,6-dimethylpyrimidin-2-yl group. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H29N5O3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C19H29N5O3/c1-13-12-14(2)22-16(21-13)23-9-6-19(7-10-23)15(25)20-8-11-24(19)17(26)27-18(3,4)5/h12H,6-11H2,1-5H3,(H,20,25) |
InChI Key |
YZLAIWCGOJIQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3(CC2)C(=O)NCCN3C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.